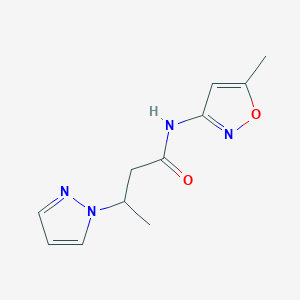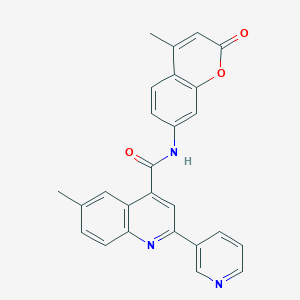
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide, also known as LY-2183240, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various signaling pathways, including insulin signaling, Wnt signaling, and cell cycle regulation. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Wirkmechanismus
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide is a selective inhibitor of GSK-3, which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. Inhibition of GSK-3 by this compound leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which regulates cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. In addition, this compound has been shown to increase the levels of cAMP response element-binding protein (CREB), a transcription factor that regulates gene expression in response to various stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. In addition, this compound has been extensively studied in preclinical models, making it a well-characterized tool compound for studying the role of GSK-3 in various cellular processes. However, one limitation of this compound is its selectivity for GSK-3, which may limit its utility in studying other signaling pathways that are regulated by GSK-3.
Zukünftige Richtungen
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide. One area of interest is the potential therapeutic use of this compound in Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in clinical trials and to identify the optimal dosing regimen for this indication. In addition, there is growing interest in the use of GSK-3 inhibitors in cancer therapy, and further studies are needed to determine the potential of this compound in this area. Finally, there is a need for the development of more selective GSK-3 inhibitors that can be used to study the role of GSK-3 in specific signaling pathways.
Synthesemethoden
The synthesis of N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide involves several steps, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form the pyrazole-isoxazole intermediate. The final step involves the reaction of the pyrazole-isoxazole intermediate with 3-aminobutanamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression. Furthermore, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-8(15-5-3-4-12-15)6-11(16)13-10-7-9(2)17-14-10/h3-5,7-8H,6H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQODWVFMUPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)
![3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6092062.png)
![2-{1-(3-phenylpropyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6092066.png)

![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![8-hydroxy-1,3-dimethyl-6-phenyl-4H-cyclohepta[c]furan-4-one](/img/structure/B6092105.png)

![methyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6092126.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)
![4-bromo-2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092146.png)

![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
